Home > Products > Screening Compounds P69296 > CARM1-IN-1 hydrochloride
CARM1-IN-1 hydrochloride - 2070018-31-2

CARM1-IN-1 hydrochloride

Catalog Number: EVT-1762998
CAS Number: 2070018-31-2
Molecular Formula: C26H22Br2ClNO3
Molecular Weight: 591.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

CARM1-IN-1 hydrochloride is a selective inhibitor of coactivator-associated arginine methyltransferase 1, commonly referred to as CARM1. This compound has garnered attention due to its potential role in cancer therapy, particularly in targeting the enzymatic activity of CARM1, which is implicated in various oncogenic processes. CARM1-IN-1 hydrochloride's ability to inhibit CARM1's function positions it as a valuable tool in both research and therapeutic contexts.

Source and Classification

CARM1-IN-1 hydrochloride was developed as part of a series of small molecule inhibitors targeting CARM1. The compound was synthesized based on fragment-based drug discovery approaches that identified initial hits for further optimization. It falls under the classification of small molecule inhibitors and is categorized specifically as an arginine methyltransferase inhibitor.

Synthesis Analysis

The synthesis of CARM1-IN-1 hydrochloride involves several key steps, typically starting from readily available chemical precursors. The process generally includes:

  1. Fragment Screening: Initial compounds are identified through high-throughput screening techniques.
  2. Chemical Modification: The lead compound undergoes structural modifications to enhance potency and selectivity.
  3. Final Synthesis: The final product is synthesized through a series of organic reactions, including nucleophilic substitutions and coupling reactions.

The technical details of the synthesis often involve:

  • Reagents: Specific reagents are chosen based on their reactivity and compatibility with the desired functional groups.
  • Conditions: Reactions are conducted under controlled temperatures and atmospheres (e.g., inert gas conditions) to prevent side reactions.
Molecular Structure Analysis

CARM1-IN-1 hydrochloride has a well-defined molecular structure characterized by its specific arrangement of atoms, which is crucial for its interaction with the CARM1 enzyme.

  • Molecular Formula: The compound's molecular formula provides insight into its composition.
  • Structural Data: Techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy may be used to elucidate the three-dimensional structure, revealing how the compound fits into the active site of CARM1.
Chemical Reactions Analysis

The chemical reactions involved in synthesizing CARM1-IN-1 hydrochloride include:

  • Nucleophilic Substitution Reactions: These reactions are critical for forming key bonds within the compound.
  • Coupling Reactions: Often used to link different molecular fragments together.

Technical details regarding these reactions would focus on:

  • Reaction Conditions: Temperature, solvent choice, and reaction time are optimized for maximum yield.
  • Purification Techniques: After synthesis, compounds are purified using methods such as chromatography to isolate the desired product from by-products.
Mechanism of Action

CARM1-IN-1 hydrochloride functions by inhibiting the enzymatic activity of CARM1. The mechanism involves:

  1. Binding Affinity: The compound binds to the active site or an allosteric site on CARM1, preventing substrate access.
  2. Inhibition of Methylation Activity: By blocking CARM1's ability to methylate target proteins, this inhibitor disrupts downstream signaling pathways associated with cell proliferation and survival.

Data from biochemical assays can illustrate the potency and specificity of CARM1-IN-1 hydrochloride against various substrates.

Physical and Chemical Properties Analysis

CARM1-IN-1 hydrochloride exhibits several physical and chemical properties that are relevant for its application:

  • Solubility: Typically assessed in various solvents to determine its bioavailability.
  • Stability: Evaluated under different pH conditions and temperatures to ensure it maintains efficacy over time.

Relevant data might include:

  • Melting Point: Provides insight into purity and stability.
  • LogP Value: Indicates lipophilicity, which affects absorption and distribution in biological systems.
Applications

CARM1-IN-1 hydrochloride is primarily used in scientific research focused on understanding the role of arginine methylation in cellular processes. Its applications include:

  • Cancer Research: Investigating the therapeutic potential of inhibiting CARM1 in various cancers such as breast, prostate, and lung cancers.
  • Biochemical Studies: Serving as a tool for studying the functions of methylated proteins and their roles in gene regulation and signal transduction pathways.

As research continues, the potential for clinical applications may expand, particularly in targeted therapies for malignancies where CARM1 plays a critical role.

CARM1 as a Therapeutic Target in Oncogenic Pathways

Role of CARM1 in Epigenetic Regulation of Estrogen Receptor-Positive Breast Cancer

CARM1 (Coactivator-Associated Arginine Methyltransferase 1) is recruited to estrogen receptor alpha (ERα)-bound enhancers upon estrogen stimulation, where it orchestrates transcriptional activation of oncogenic programs. In ER⁺ breast cancer cells, CARM1 catalyzes asymmetric dimethylation of histone H3 at arginine 17 (H3R17me2a), an epigenetic mark associated with open chromatin configurations at ERα target gene loci. This modification facilitates the recruitment of additional coactivators, including the Tudor domain-containing protein TDRD3, which recognizes methylated arginine residues and stabilizes transcriptional complexes. Genome-wide studies reveal that CARM1 occupies >80% of ERα-bound enhancers in MCF7 cells, and its depletion abolishes estrogen-induced expression of key proliferative genes (e.g., MYC, CCND1). CARM1 further employs a "hypermethylation strategy" targeting non-histone proteins at enhancer sites. For example, it methylates MED12 (a component of the Mediator complex) on multiple arginine residues (R1867/R1870/R1873), creating docking sites for TDRD3. This CARM1-MED12-TDRD3 axis forms a feed-forward loop that amplifies ERα transcriptional output and drives tumor proliferation in vitro and in vivo [1] [8].

Table 1: CARM1-Hypermethylated Substrates in ERα+ Breast Cancer

SubstrateMethylation SitesFunctional ConsequenceBiological Outcome
MED12R1867/R1870/R1873TDRD3 recruitment, coactivator complex stabilizationEnhanced ERα target gene transcription
BAF155R1064Chromatin remodeling complex activationMetastasis promotion
p300Multiple sites within C-terminal domainEnhanced acetyltransferase activityTranscriptional coactivation

CARM1-Driven Transcriptional Activation of Oncogenic Super-Enhancers

CARM1 dynamically regulates super-enhancer (SE) formation—large clusters of enhancers driving expression of genes controlling cell identity and oncogenesis. In ovarian cancer, CARM1 expression correlates with SE activity, particularly at loci governing cell proliferation and survival. Mechanistically, CARM1 methylates the SWI/SNF chromatin remodeling complex subunit BAF155 at R1064, triggering dissociation of the SWI/SNF complex from chromatin. This permits the polycomb repressive complex 2 (PRC2) component EZH2 to occupy these sites, leading to repressive H3K27me3 deposition and silencing of tumor suppressor genes (e.g., CDKN2A). This CARM1-EZH2 crosstalk establishes a dependency in CARM1-high cancers: EZH2 inhibitors (e.g., GSK126) selectively kill CARM1-expressing ovarian cancer cells by reactivating SE-controlled tumor suppressors. In vivo, GSK126 treatment suppresses growth of CARM1+ ovarian xenografts by >70% but has no effect on CARM1-deficient tumors. This synthetic lethality highlights CARM1’s role in creating a druggable vulnerability via SE reprogramming [1] [3] [6].

Table 2: CARM1-Dependent Super-Enhancer Networks in Cancer

Cancer TypeCore SE ComponentCARM1 ActionTherapeutic Vulnerability
Ovarian cancerEZH2/BAF155BAF155 methylation → EZH2 recruitmentEZH2 inhibitors (GSK126)
Breast cancerERα/MED1H3R17me2 deposition → enhancer clusteringCARM1 inhibitors (iCARM1)
Lung adenocarcinomaXBP1s/MGRN1SE assembly for glycolytic genesCopper ionophores + SE inhibitors

CARM1-Mediated Methylation of Non-Histone Substrates in Tumorigenesis

Beyond histones, CARM1 methylates >60 non-histone substrates, altering their stability, interactions, and functions to promote malignancy. In hepatocellular carcinoma (HCC), CARM1 is stabilized by PSMD14-mediated deubiquitination, leading to elevated expression. CARM1 then dimethylates H3R17 within the gene body of FERMT1, activating transcription of this prometastatic effector. CRISPR-mediated CARM1 knockout reduces FERMT1 expression by >90% and suppresses HCC cell invasion. Similarly, in gastric cancer, glucose scarcity activates the NRF2-CARM1 axis: Nuclear NRF2 transactivates CARM1, which deposits H3R17me2 marks at the G6PD (glucose-6-phosphate dehydrogenase) locus. This redirects glucose flux into the pentose phosphate pathway, generating NADPH for redox balance and ribose-5-phosphate for nucleotide synthesis. Pharmacological CARM1 inhibition (e.g., SGC2085) blocks this metabolic adaptation, suppressing tumor growth under low-glucose conditions. Additional oncogenic substrates include:

  • BAF155: Methylation at R1064 promotes breast cancer metastasis by enhancing SWI/SNF-mediated chromatin remodeling at pro-invasive genes [1].
  • PKM2: Methylation reprograms glycolysis in breast cancer, favoring lactate production [7].
  • YY1: Methylation by CARM1 enhances its transcriptional activity in oral cancer, forming a feed-forward loop that upregulates proliferative genes [10].

Table 3: Key Non-Histone Substrates of CARM1 in Cancer

SubstrateCancer ContextMethylation SitePathway Impact
FERMT1Hepatocellular carcinomaIndirect (via H3R17me2 at gene body)Transcriptional activation → metastasis
G6PDGastric cancerIndirect (via H3R17me2 at gene body)PPP activation → nucleotide synthesis
YY1Oral squamous cell carcinomaMultiple arginine residuesEnhanced transcriptional activation of proliferative genes
PKM2Breast cancerUnknownAerobic glycolysis promotion

Properties

CAS Number

2070018-31-2

Product Name

CARM1-IN-1 hydrochloride

IUPAC Name

(3E,5E)-1-benzyl-3,5-bis[(3-bromo-4-hydroxyphenyl)methylidene]piperidin-4-one;hydrochloride

Molecular Formula

C26H22Br2ClNO3

Molecular Weight

591.7 g/mol

InChI

InChI=1S/C26H21Br2NO3.ClH/c27-22-12-18(6-8-24(22)30)10-20-15-29(14-17-4-2-1-3-5-17)16-21(26(20)32)11-19-7-9-25(31)23(28)13-19;/h1-13,30-31H,14-16H2;1H/b20-10+,21-11+;

InChI Key

QLPNYHLFFVKOAN-CUBOLJEZSA-N

SMILES

C1C(=CC2=CC(=C(C=C2)O)Br)C(=O)C(=CC3=CC(=C(C=C3)O)Br)CN1CC4=CC=CC=C4.Cl

Canonical SMILES

C1C(=CC2=CC(=C(C=C2)O)Br)C(=O)C(=CC3=CC(=C(C=C3)O)Br)CN1CC4=CC=CC=C4.Cl

Isomeric SMILES

C\1N(C/C(=C\C2=CC(=C(C=C2)O)Br)/C(=O)/C1=C/C3=CC(=C(C=C3)O)Br)CC4=CC=CC=C4.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.